NVS-CECR2-1 is a potent and selective inhibitor of the CECR2 protein, which is associated with chromatin remodeling complexes. This compound was developed through a collaboration between the Structural Genomics Consortium and Novartis, primarily aimed at understanding the role of CECR2 in cellular processes, particularly in cancer biology. CECR2, or cat eye syndrome chromosome region, candidate 2, is implicated in various biological functions, including DNA damage response and chromatin remodeling through its association with the CERF complex .
NVS-CECR2-1 is classified as a chemical probe specifically targeting bromodomains, with a focus on the CECR2 protein. It has been identified as a critical tool for studying the functions of bromodomain-containing proteins in epigenetic regulation and has potential applications in cancer research due to its cytotoxic effects on various human cancer cell lines .
The synthesis of NVS-CECR2-1 involves multiple steps that typically include organic synthesis techniques such as coupling reactions, purification processes like high-performance liquid chromatography (HPLC), and characterization methods including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Specific details about the synthetic route are not extensively documented in public literature, but the compound's purity is reported to be ≥98% by HPLC .
NVS-CECR2-1 primarily functions as an inhibitor through competitive binding to the CECR2 protein, disrupting its normal function in chromatin remodeling. The compound exhibits high selectivity for CECR2 over other bromodomains, as demonstrated by temperature shift assays that indicate minimal cross-reactivity with other targets . The compound's interaction with CECR2 can also lead to downstream effects on gene expression profiles in treated cells.
The mechanism of action for NVS-CECR2-1 involves its binding to the bromodomain of CECR2, inhibiting its activity in chromatin remodeling processes. This inhibition can lead to apoptosis in cancer cells, as seen in studies where NVS-CECR2-1 induced cell death in SW48 colon cancer cells by promoting apoptotic pathways . The binding affinity is characterized by an IC50 value of 255 nM in displacement assays against histone proteins, indicating effective competition for binding sites critical for chromatin structure maintenance .
NVS-CECR2-1 is characterized by several notable physical and chemical properties:
These properties make NVS-CECR2-1 suitable for various laboratory applications involving cellular assays and biochemical studies .
NVS-CECR2-1 serves as a valuable tool in scientific research, particularly in the fields of cancer biology and epigenetics. Its applications include:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: